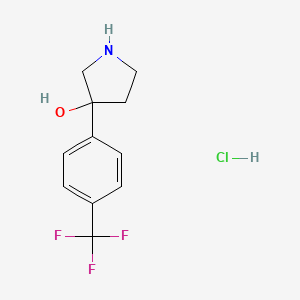

3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10;/h1-4,15-16H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMJKBIBIGSUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938505 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-48-5, 1049697-98-4 | |

| Record name | 3-Pyrrolidinol, 3-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carefully monitored and controlled to maintain consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties , particularly in drug development. Its structural features suggest possible interactions with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Potential : Studies show that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics.

- Neuroactive Effects : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with neurotransmitter receptors, potentially influencing mood regulation and anxiety pathways .

Chemical Synthesis

As an intermediate in organic synthesis, this compound plays a crucial role in the development of more complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals, where its unique chemical properties facilitate various chemical reactions, including oxidation and reduction.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Interaction : The trifluoromethyl group can enhance binding affinity to enzymes, potentially modulating their activity.

- Receptor Binding : The compound may influence neurotransmitter receptors, affecting biological pathways associated with mood and anxiety regulation .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Case Study 1 : Investigations into pyrrolidine derivatives have shown that modifications at the phenyl ring significantly enhance antimicrobial activity, indicating that trifluoromethyl substitution could similarly potentiate effects.

- Case Study 2 : Research on fluorinated compounds has demonstrated improved binding affinities for inhibitors targeting reverse transcriptase enzymes, suggesting potential antiviral applications for this compound .

Mechanism of Action

The mechanism of action of 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

a. 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol Hydrochloride

- Structure : Pyrrolidine with hydroxyl at C3 and 4-(trifluoromethyl)phenyl at C5.

- Key Features : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group improves solubility .

b. 2-(2,3-Dichlorophenyl)pyrrolidine

- Structure : Pyrrolidine with dichlorophenyl at C2.

- Applications : Intermediate in organic synthesis; used in R&D for exploring halogenated analogs .

- Contrast : Replacing -CF₃ with -Cl₂ reduces electron-withdrawing effects and alters steric interactions, impacting binding affinity in biological targets .

Kinase Inhibitors with Trifluoromethylphenyl Moieties

a. Nilotinib Hydrochloride Monohydrate

- Structure : Benzamide derivative with imidazole, pyridine, and trifluoromethylphenyl groups .

- Molecular formula : C₂₈H₂₂ClF₃N₆O·H₂O

- Applications : FDA-approved for chronic myeloid leukemia (CML) .

- Contrast : Larger molecular weight (584 g/mol) and complex structure enable multi-kinase inhibition, unlike the simpler pyrrolidine derivative .

b. Ponatinib Hydrochloride

- Structure : Benzamide with imidazopyridazine, piperazine, and trifluoromethylphenyl groups .

- Molecular formula : C₂₉H₂₈ClF₃N₆O

- Applications : Treatment of resistant CML and acute lymphoblastic leukemia .

- Contrast : The extended aromatic system and amide linkages facilitate deeper binding to kinase ATP pockets, a feature absent in pyrrolidine-based compounds .

Pyrazole Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Research Findings and Insights

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability in both pyrrolidine derivatives and kinase inhibitors .

- Structural Complexity : Larger molecules like nilotinib and ponatinib exhibit multi-target kinase inhibition, whereas pyrrolidine derivatives may act as scaffolds for simpler pharmacophores .

- Solubility vs. Bioactivity: The hydroxyl group in pyrrolidine derivatives improves aqueous solubility but may reduce blood-brain barrier penetration compared to non-polar analogs .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, and the pyrrolidine moiety contributes to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 251.67 g/mol. The presence of the trifluoromethyl group () significantly alters the electronic properties of the compound, potentially enhancing its lipophilicity and metabolic stability.

The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds containing trifluoromethyl groups have been shown to interact with various biological receptors and enzymes, often acting as inhibitors or modulators. For instance, the presence of a trifluoromethyl group has been correlated with increased potency in inhibiting serotonin uptake, impacting neurotransmitter systems .

Pharmacological Studies

Recent studies have explored the pharmacological profile of compounds similar to this compound. These studies indicate that derivatives with trifluoromethyl substitutions exhibit enhanced activity against several targets, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonin levels, suggesting potential antidepressant effects.

- Anticancer Properties : Some analogs have demonstrated antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy .

Case Study 1: Antiproliferative Activity

A study examining a series of pyrrolidine derivatives found that those containing trifluoromethyl groups exhibited significant antiproliferative effects against human cancer cell lines. The IC50 values ranged from 5 µM to 15 µM, demonstrating that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .

Case Study 2: Neurotransmitter Modulation

Research highlighted that compounds with a similar structure to this compound significantly inhibited serotonin reuptake, with a reported increase in potency by up to six times compared to non-fluorinated analogs. This suggests that the trifluoromethyl group may enhance binding affinity to serotonin transporters .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization, fluorination, and salt formation. Critical parameters include:

- Temperature control : To avoid side reactions during trifluoromethyl group introduction (e.g., using trifluoromethylating agents under inert atmospheres) .

- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions to attach the phenyl group .

- Purification : Use of recrystallization or preparative HPLC to isolate enantiomerically pure forms, as stereochemistry impacts bioactivity .

- Evidence : Similar pyrrolidine derivatives require stepwise optimization for yield and purity, as noted in fluorophenyl-pyrrolidine syntheses .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, especially for chiral centers (e.g., pyrrolidine ring) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H, validated against known standards .

- NMR spectroscopy : NOESY or -NMR to analyze spatial proximity of substituents .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : The -CF group enhances membrane permeability, measured via logP assays .

- Electron-withdrawing effects : Alters binding affinity to receptors (e.g., serotonin or dopamine receptors) through Hammett σ constants .

- Metabolic stability : Fluorination reduces oxidative metabolism, assessed via liver microsome assays .

- Evidence : SAR studies on fluorophenyl-pyrrolidines demonstrate trifluoromethyl groups improve target engagement and pharmacokinetics .

Q. What strategies are effective in resolving contradictions in in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability studies : Measure plasma concentration-time profiles to identify absorption limitations .

- Metabolite profiling : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo activity .

- Protein binding assays : Evaluate free drug fraction using equilibrium dialysis .

- Evidence : Discrepancies in fluorinated analogs are often attributed to metabolic conversion or plasma protein binding .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of structural analogs?

- Methodological Answer :

- Systematic substitution : Replace -CF with -Cl, -CH, or -OH to assess electronic and steric effects .

- In silico docking : Use tools like AutoDock Vina to predict binding modes to target enzymes/receptors .

- Functional assays : Measure IC values in enzyme inhibition (e.g., kinases) or receptor activation assays .

- Evidence : Analog comparisons for fluorophenyl-pyrrolidines highlight -CF as critical for receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.